molecular formula C19H23NO5 B5440336 3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B5440336
M. Wt: 345.4 g/mol
InChI Key: LBDKKBDLXLTEDQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic compound characterized by the presence of multiple methoxy groups attached to a benzamide core. This compound is part of a broader class of molecules known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3-methoxyphenylethylamine.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of methoxy groups and the benzamide core, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-12(13-7-6-8-15(9-13)22-2)20-19(21)14-10-16(23-3)18(25-5)17(11-14)24-4/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKKBDLXLTEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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